2-(3-Bromophenyl)-1,3-dioxolane chemical properties
2-(3-Bromophenyl)-1,3-dioxolane chemical properties
Content Type: In-Depth Technical Reference Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Synthesis, Physicochemical Properties, and Organometallic Utility
Core Directive: The Strategic "Masked" Scaffold
In complex organic synthesis, the compatibility of functional groups is the primary bottleneck. 2-(3-Bromophenyl)-1,3-dioxolane (CAS: 17789-14-9) serves a critical role as a protected electrophile .
While 3-bromobenzaldehyde is a common starting material, its aldehyde moiety is highly reactive toward nucleophiles (Grignard reagents, lithiates, hydrides). By converting the aldehyde into a cyclic acetal (1,3-dioxolane), researchers effectively "mask" this electrophilic site. This transformation inverts the chemoselectivity of the molecule, allowing the bromine substituent to be engaged in metal-halogen exchange or transition-metal catalyzed couplings without compromising the aldehyde functionality, which can be regenerated quantitatively under mild acidic conditions.
This guide details the synthesis, handling, and specific reactivity profiles of this essential intermediate.
Physicochemical Profile
The following data represents the standard specification for high-purity research-grade material.
| Property | Value | Notes |
| IUPAC Name | 2-(3-Bromophenyl)-1,3-dioxolane | |
| CAS Number | 17789-14-9 | |
| Molecular Formula | C₉H₉BrO₂ | |
| Molecular Weight | 229.07 g/mol | |
| Appearance | Colorless to pale yellow liquid | May darken upon storage if not stabilized.[1] |
| Boiling Point | 132–133 °C @ 8 mmHg | High-vacuum distillation recommended for purification. |
| Density | 1.514 g/mL @ 25 °C | Denser than water; forms lower layer in aqueous extractions. |
| Refractive Index | ||
| Solubility | Soluble in THF, Et₂O, Toluene, DCM | Immiscible with water. |
| Stability | Base-stable; Acid-labile | Stable to R-Li, R-MgX, and aqueous bases. |
Synthesis: The Dean-Stark Protocol
The most robust method for synthesizing 2-(3-bromophenyl)-1,3-dioxolane is the acid-catalyzed condensation of 3-bromobenzaldehyde with ethylene glycol.
Mechanism & Causality
The reaction is an equilibrium process. To drive it to completion (Le Chatelier’s principle), water produced during acetalization must be continuously removed. Toluene is selected as the solvent because it forms a low-boiling azeotrope with water (85°C), which is efficiently trapped using a Dean-Stark apparatus.
Experimental Protocol
Scale: 100 mmol Yield Target: >95%
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Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
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Charging: Add 3-bromobenzaldehyde (18.5 g, 100 mmol), ethylene glycol (18.6 g, 300 mmol, 3.0 equiv), and p-toluenesulfonic acid monohydrate (PTSA, 0.95 g, 5 mol%) to 200 mL of Toluene.
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Note: Excess glycol forces the equilibrium forward.
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Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the trap. Reaction is typically complete when water evolution ceases (approx. 3–5 hours).
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Workup:
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Cool to room temperature.[2]
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Wash with saturated aqueous NaHCO₃ (2 x 100 mL) to neutralize the acid catalyst (crucial to prevent hydrolysis during concentration).
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Wash with Brine (100 mL).
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Dry organic layer over anhydrous MgSO₄.
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Purification: Concentrate under reduced pressure. The crude oil is often pure enough for downstream use. For analytical purity, distill under vacuum (approx. 130 °C @ 8 mmHg).
Figure 1: Acid-catalyzed protection pathway utilizing azeotropic water removal.
Reactivity Profile & Applications
The utility of 2-(3-bromophenyl)-1,3-dioxolane lies in its ability to act as a nucleophilic aldehyde equivalent .
A. Lithium-Halogen Exchange (The "Masked" Formyl Anion)
Direct lithiation of 3-bromobenzaldehyde is impossible because the organolithium species would immediately attack the aldehyde of a neighboring molecule. The dioxolane ring is stable to strong bases, allowing the generation of the aryl lithium species.
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Reagent: n-Butyllithium (n-BuLi)[3]
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Conditions: THF, -78 °C.
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Critical Control Point: Temperature must be maintained below -70 °C to prevent the "scrambling" of the lithium or elimination to a benzyne intermediate.
B. Grignard Formation
The corresponding Grignard reagent can be formed via magnesium insertion. This species is less basic than the lithium reagent and tolerates slightly higher temperatures, making it ideal for additions to ketones or nitriles.
C. Suzuki-Miyaura Cross-Coupling
The bromine atom remains active toward oxidative addition by Palladium(0). This allows the dioxolane unit to be coupled with aryl boronic acids to create biaryl scaffolds containing a protected aldehyde.
D. Deprotection (Regeneration)
The acetal is hydrolyzed back to the aldehyde using aqueous acid (e.g., 1M HCl, 5% H₂SO₄) in a cosolvent like THF or Acetone.
Figure 2: Divergent synthetic utility showing organometallic and transition-metal pathways.
Standard Operating Procedure: Grignard Reaction
Objective: Synthesis of a 3-formyl-substituted tertiary alcohol via the Grignard reagent of 2-(3-bromophenyl)-1,3-dioxolane.
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Activation: Flame-dry a 3-neck flask under Argon. Add Magnesium turnings (1.2 equiv). Add a single crystal of Iodine.
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Initiation: Cover Mg with dry THF. Add 5% of the total volume of 2-(3-bromophenyl)-1,3-dioxolane solution. Heat gently with a heat gun until the iodine color fades (indicating initiation).
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Addition: Dropwise add the remaining dioxolane/THF solution to maintain a gentle reflux without external heating.
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Self-Validating Step: If reflux stops, stop addition and apply heat. Do not accumulate unreacted bromide.
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Reaction: After addition, reflux for 1 hour to ensure complete insertion.
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Coupling: Cool to 0 °C. Add the electrophile (e.g., Acetone) slowly.
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Quench: Quench with saturated NH₄Cl.
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Note: If the aldehyde is required immediately, quench with 1M HCl and stir for 2 hours to effect simultaneous deprotection.
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Safety and Handling
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Hazards: The compound is an irritant to eyes, skin, and the respiratory system (H315, H319, H335).
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Storage: Store in a cool, dry place. While the acetal is stable to oxidation compared to the aldehyde, it should be kept under inert gas to prevent slow hydrolysis from atmospheric moisture.
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Spill: Absorb with sand or vermiculite. Do not use acidic absorbents.
References
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Sigma-Aldrich. 2-(3-Bromophenyl)-1,3-dioxolane Product Specification.Link
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PubChem. Compound Summary: 2-(3-Bromophenyl)-1,3-dioxolane.[4] National Library of Medicine. Link
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Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Suzuki coupling utility described). Link
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Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithium Reagents Bearing Electrophilic Groups. Preparation by Halogen-Lithium Exchange.[3][6] Accounts of Chemical Research, 15(10), 300–305. (Describes the stability of acetals in Li-halogen exchange). Link
Sources
- 1. 1,3-Dioxolane, 2-(3-bromophenyl)- (CAS 17789-14-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. joss.tcnj.edu [joss.tcnj.edu]
- 4. 2-(3-bromophenyl)-1,3-dioxolane [stenutz.eu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
